molecular formula C9H11NO2 B570467 Methyl 5,6-dimethylnicotinate CAS No. 1174028-18-2

Methyl 5,6-dimethylnicotinate

Cat. No. B570467
M. Wt: 165.192
InChI Key: FQYVDJYSYAEPIP-UHFFFAOYSA-N
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Description

Methyl 5,6-dimethylnicotinate is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 . . The IUPAC name for this compound is methyl 5,6-dimethylnicotinate .


Synthesis Analysis

The synthesis of Methyl 5,6-dimethylnicotinate involves a reaction with potassium carbonate and tetrakis (triphenylphosphine) palladium (0) in 1,4-dioxane at 110 degrees Celsius for 16 hours under an inert atmosphere .


Molecular Structure Analysis

The InChI code for Methyl 5,6-dimethylnicotinate is 1S/C9H11NO2/c1-6-4-8(9(11)12-3)5-10-7(6)2/h4-5H,1-3H3 . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving Methyl 5,6-dimethylnicotinate are not detailed in the search results, the synthesis process mentioned above gives some insight into its reactivity .


Physical And Chemical Properties Analysis

Methyl 5,6-dimethylnicotinate is a liquid at room temperature . . The compound should be stored at temperatures between 2-8 degrees Celsius .

Scientific Research Applications

Epigenetic Landscape Alteration by Solvents

Solvents like Dimethyl Sulfoxide (DMSO) have been shown to induce significant changes in cellular processes and the epigenetic landscape, which includes alterations in DNA methylation patterns. These changes are critical in understanding cellular responses and could be relevant when considering the biochemical pathways in which Methyl 5,6-dimethylnicotinate might participate. DMSO's impact on DNA methylation suggests that related compounds could also influence epigenetic modifications, highlighting a potential area of application for Methyl 5,6-dimethylnicotinate in epigenetic studies (Verheijen et al., 2019).

Chemical Exchange Saturation Transfer MRI

A novel approach to monitoring gene expression involves the use of thymidine analogs for imaging herpes simplex virus type-1 thymidine kinase (HSV1-tk) reporter gene expression using chemical exchange saturation transfer MRI. This method highlights the potential of nucleoside analogs in creating imaging probes for biological research, suggesting that derivatives like Methyl 5,6-dimethylnicotinate could be engineered for similar purposes to trace and study gene expression noninvasively (Bar‐Shir et al., 2013).

Methylation Studies in Cancer Research

DNA methylation plays a crucial role in the regulation of gene expression and carcinogenesis. Studies have highlighted the importance of understanding DNA methylation patterns in cancer, which could be an area where Methyl 5,6-dimethylnicotinate might find application. The compound's potential effects on DNA methylation could provide insights into gene regulation mechanisms, offering a pathway to investigate its role in cancer research and the development of therapeutic strategies (Das & Singal, 2004).

Antioxidant and Antihyperglycemic Agents

Research on compounds containing pyrazole and indenone rings has shown significant antioxidant and antihyperglycemic activities. While these studies do not directly mention Methyl 5,6-dimethylnicotinate, they highlight the potential of structurally similar compounds in medicinal chemistry for developing treatments for oxidative stress and diabetes (Kenchappa et al., 2017).

Safety And Hazards

Methyl 5,6-dimethylnicotinate is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

methyl 5,6-dimethylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-8(9(11)12-3)5-10-7(6)2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYVDJYSYAEPIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301207424
Record name 3-Pyridinecarboxylic acid, 5,6-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301207424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5,6-dimethylnicotinate

CAS RN

1174028-18-2
Record name 3-Pyridinecarboxylic acid, 5,6-dimethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1174028-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 5,6-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301207424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of methyl 5-bromo-6-chloro-3-pyridinecarboxylate (595 mg, 2.375 mmol), tetrakis(triphenylphosphine)palladium (0) (275 mg, 0.238 mmol) and K2CO3 (492 mg, 3.56 mmol) in dioxane (6.5 ml), trimethylboroxin (1.328 ml, 9.50 mmol) was added under argon. The reaction mixture was heated at 110° C. for 16 h. The reaction mixture was allowed to cool down, filtered through a pad of silica, and concentrated to give 857 mg of the crude material. Purification by flash chromatography using Flashmaster II, a 20 g silica gel cartridge, and mixtures of hexane and EtOAc as eluent afforded 276 mg of desired compound.
Quantity
595 mg
Type
reactant
Reaction Step One
Name
Quantity
492 mg
Type
reactant
Reaction Step One
Quantity
1.328 mL
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
275 mg
Type
catalyst
Reaction Step One

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